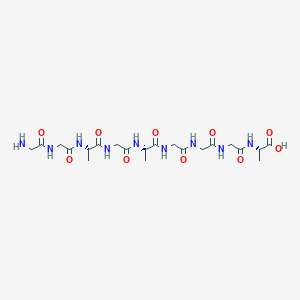![molecular formula C20H14F3N B12536794 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile CAS No. 797048-19-2](/img/structure/B12536794.png)
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is a chemical compound with the molecular formula C20H14F3N. It is known for its unique structure, which includes multiple fluorine atoms and a benzonitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling.
Introduction of Fluorine Atoms: Fluorine atoms are introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzonitriles.
Aplicaciones Científicas De Investigación
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-chlorobenzonitrile
- 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-bromobenzonitrile
- 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-iodobenzonitrile
Uniqueness
The uniqueness of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile lies in its specific arrangement of fluorine atoms and the ethynyl group, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high specificity and reactivity.
Propiedades
Número CAS |
797048-19-2 |
|---|---|
Fórmula molecular |
C20H14F3N |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
4-[2-(2,6-difluoro-4-pent-3-enylphenyl)ethynyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C20H14F3N/c1-2-3-4-5-15-11-19(22)17(20(23)12-15)9-7-14-6-8-16(13-24)18(21)10-14/h2-3,6,8,10-12H,4-5H2,1H3 |
Clave InChI |
LAFMBJHGLWKQSS-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)



![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)

![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

